molecular formula C16H17ClN2O2 B1385094 N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide CAS No. 1020054-63-0

N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B1385094
CAS No.: 1020054-63-0
M. Wt: 304.77 g/mol
InChI Key: SHVKKDJGIALOOS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of phenoxyacetamide derivatives that have been extensively studied for their potential therapeutic activities. Scientific literature indicates that structurally similar compounds demonstrate promising biological profiles, particularly in the areas of anticancer and anti-inflammatory research . These analogs work by targeting critical pathways in disease progression; for instance, some related phenoxyacetamides have shown efficacy as dual-acting agents with cyclooxygenase-2 (COX-2) inhibitory and antiproliferative potency, which is a valuable mechanism in oncology and inflammation studies . The core phenoxyacetamide structure is a recognized pharmacophore in drug discovery, with research showcasing its presence in molecules evaluated for a range of activities, including anticonvulsant properties . Furthermore, the acetamide functional group is a common feature in compounds designed as chemotherapeutic agents and enzyme inhibitors, such as carbonic anhydrase inhibitors . Researchers value this chemical class for its potential to yield new therapeutic agents with lower toxic effects and higher efficiency. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-12-4-6-14(17)15(18)8-12/h3-8H,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVKKDJGIALOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide

Although direct literature specifically detailing the synthesis of this compound is limited, closely related compounds and analogs with similar structural motifs provide a reliable framework to outline the preparation methods. The synthesis generally follows these key stages:

Starting Materials

Synthetic Route Overview

The synthesis can be divided into the following steps:

Step 1: Formation of Chloroacetamide Intermediate
  • The 3-amino-4-chlorophenyl compound is reacted with chloroacetyl chloride under anhydrous conditions.
  • The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature (0–5°C) to control exothermicity.
  • A base like triethylamine is added to scavenge the hydrochloric acid generated.
  • This step yields N-(3-amino-4-chlorophenyl)chloroacetamide as an intermediate.
Step 2: Etherification with 3,4-Dimethylphenol
  • The chloroacetamide intermediate undergoes nucleophilic substitution with 3,4-dimethylphenol.
  • The reaction is performed in the presence of a base such as potassium carbonate to deprotonate the phenol and enhance nucleophilicity.
  • Solvents like acetone or dimethylformamide (DMF) are commonly used.
  • The reaction temperature is controlled between room temperature and reflux conditions depending on the solvent.
  • This step forms the ether linkage, yielding the target compound this compound.

Purification Techniques

  • The crude product is purified by recrystallization using solvents such as ethanol or ethyl acetate/hexane mixtures.
  • Column chromatography employing silica gel with suitable eluents (ethyl acetate/hexane gradients) is often used to achieve high purity (>95%).
  • High-performance liquid chromatography (HPLC) can be used for purity assessment and further purification if necessary.

Reaction Conditions Summary Table

Step Reagents Solvent Temperature Base Notes
Acylation 3-amino-4-chlorophenyl + chloroacetyl chloride DCM or THF 0–5°C Triethylamine Anhydrous conditions, slow addition
Etherification Chloroacetamide intermediate + 3,4-dimethylphenol Acetone or DMF RT to reflux Potassium carbonate Stirring until completion
Purification Recrystallization/Chromatography Ethanol, ethyl acetate/hexane Ambient Confirm purity by TLC, HPLC

Analytical Characterization

Detailed Research Findings and Considerations

  • The acylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
  • Control of temperature during acylation minimizes side reactions such as over-acylation or polymerization.
  • The choice of base in etherification affects the yield; potassium carbonate is preferred for its mildness and effectiveness.
  • Solvent polarity influences reaction rate and selectivity; polar aprotic solvents like DMF enhance nucleophilicity but may require careful removal post-reaction.
  • Purification by recrystallization is often sufficient for small-scale synthesis, but chromatography is recommended for analytical grade purity.
  • Monitoring reaction progress by thin-layer chromatography (TLC) and HPLC is critical to optimize reaction time and avoid by-products.

Comparative Insights from Analogous Compounds

Compound Key Differences in Preparation Notes on Yield and Purity
N-(3-Amino-4-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide Similar acylation and etherification steps; different methyl substitution pattern on phenoxy ring Comparable yields; methyl position affects reactivity slightly
N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide Lacks chlorine on aminophenyl; similar synthetic approach Slightly higher yields due to less steric hindrance
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide Multi-step involving nitration, reduction, and coupling More complex, requires additional reduction step

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound may be used in the study of enzyme inhibition and receptor binding.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Industry: The compound may find applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(4-Amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
  • Key Differences: The amino group is at the 4-position instead of the 3-position, and a methyl group replaces chlorine at the 4-position.
  • Impact: The methyl group increases lipophilicity, while the shifted amino group may alter hydrogen-bonding interactions with biological targets. This compound’s reduced polarity could enhance membrane permeability compared to the target compound .
N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide
  • Key Differences: Contains a 3-chloro-4-methylphenyl group and a 2-formylphenoxy group.
  • However, the absence of an amino group reduces hydrogen-bonding capacity, possibly lowering target affinity .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
  • Key Differences : Features chloro and fluoro substituents on the phenyl ring and a diphenylacetamide backbone.
  • Impact : The electron-withdrawing fluoro and chloro substituents increase electrophilicity but reduce solubility. The diphenylacetamide structure adds steric bulk, which may hinder binding to compact active sites .
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • Key Differences : Includes methoxy groups on both phenyl rings.
  • Impact: Methoxy groups enhance electron donation, improving resonance stabilization. However, increased polarity may reduce bioavailability compared to the target’s dimethylphenoxy group .

Pharmacological and Physicochemical Properties

Compound Substituents (Aniline Ring) Substituents (Phenoxy Group) Key Properties
Target Compound 3-NH₂, 4-Cl 3,4-(CH₃)₂ Moderate solubility, high H-bonding
N-(4-Amino-2-methylphenyl) analogue 4-NH₂, 2-CH₃ 3,4-(CH₃)₂ Higher lipophilicity, shifted H-bonding
N-(3-Chloro-4-methylphenyl) analogue 3-Cl, 4-CH₃ 2-CHO Electrophilic, lower H-bonding
N-(3-Chloro-4-fluorophenyl) analogue 3-Cl, 4-F 2,2-diphenyl Low solubility, steric bulk
  • Solubility: The target compound’s amino group improves water solubility compared to purely halogenated analogues (e.g., ). Methyl groups in the phenoxy moiety (3,4-dimethyl) enhance lipid solubility, favoring passive diffusion across membranes.
  • Receptor Binding: The 3-amino group in the target enables hydrogen bonding, a critical feature absent in compounds with methyl or formyl groups (e.g., ).

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article examines its biological activity, synthesis, and potential applications based on diverse sources.

  • Molecular Formula : C₁₆H₁₆ClN₂O₂
  • Molecular Weight : 339.22 g/mol
  • CAS Number : 1020054-63-0
  • Structure : The compound features a chlorophenyl group and a dimethylphenoxy group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3-amino-4-chlorophenol and 3,4-dimethylphenol.
  • Formation of Phenoxyacetic Acid : Reacting 3,4-dimethylphenol with chloroacetic acid under basic conditions.
  • Amide Formation : Converting the resulting acid to its acyl chloride derivative using thionyl chloride, followed by reaction with 3-amino-4-chlorophenol to form the desired amide.

This compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. It may modulate the activity of enzymes related to inflammation and pain signaling pathways.

Receptor Binding

Research indicates that this compound may interact with various receptors, potentially influencing their signaling pathways. This interaction is critical for its proposed analgesic and anti-inflammatory effects .

Applications in Medicinal Chemistry

This compound is being investigated for:

  • Anti-inflammatory Agents : Its structural components suggest potential efficacy in reducing inflammation.
  • Analgesics : The compound's ability to modulate pain-related pathways may make it suitable for development as an analgesic drug .

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have shown that the compound can reduce enzyme activity associated with inflammatory responses in cell cultures, indicating its potential as a therapeutic agent.
  • Comparative Analysis : Similar compounds have demonstrated varying degrees of biological activity based on structural modifications. For instance, altering the position of methyl groups on the phenoxy ring has been shown to impact receptor affinity and enzyme inhibition efficacy significantly.

Data Summary Table

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₆H₁₆ClN₂O₂Chlorophenyl and dimethylphenoxy groupsEnzyme inhibition; receptor binding
N-(3-Amino-4-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamideC₁₆H₁₇ClN₂O₂Structural variation with different dimethyl substitutionPotentially different biological activity
N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamideC₁₆H₁₆Cl₂N₂O₂Increased halogenationAltered reactivity and biological interactions

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide, and how are they computationally determined?

  • The compound’s molecular weight (304.78 g/mol), LogP (~4.2), and polarity (polar surface area ~38.3 Ų) are critical for solubility and bioavailability predictions. Computational tools like XLogP and molecular dynamics simulations are used to estimate these properties, leveraging SMILES strings and quantum mechanical calculations .

Q. What synthetic routes are commonly employed for structurally analogous acetamide derivatives?

  • A carbodiimide-mediated coupling (e.g., EDC·HCl) between substituted phenylacetic acids and aniline derivatives in dichloromethane, followed by purification via solvent extraction and recrystallization, is a standard approach. Triethylamine is often used to neutralize HCl byproducts .

Q. How is purity and structural integrity validated during synthesis?

  • Techniques include melting point analysis, NMR (¹H/¹³C) for functional group verification, and HPLC for purity assessment. For example, sharp melting points (e.g., 394–396 K) and distinct NMR signals (e.g., amide protons at δ ~8–10 ppm) confirm successful synthesis .

Advanced Research Questions

Q. How does X-ray crystallography elucidate conformational stability and intermolecular interactions?

  • Single-crystal X-ray studies reveal dihedral angles between aromatic rings (e.g., ~65.2°) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) that stabilize crystal packing. These interactions form infinite chains or R²²(20) rings, critical for predicting solid-state stability .

Q. What methodologies resolve contradictions in reported biological activities of acetamide derivatives?

  • Comparative assays (e.g., cytotoxicity screening at 100 µg/mL) and receptor binding studies (e.g., P2X7 antagonism) are paired with structural optimization. For instance, modifying substituents on the phenyl ring can enhance selectivity or reduce off-target effects .

Q. How are computational models used to predict pharmacokinetic behavior?

  • Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., enzymes or receptors). Parameters like binding free energy (ΔG) and ligand efficiency are calculated from force fields and solvation models .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Kinetic control (e.g., low-temperature stirring at 273 K) and catalyst screening (e.g., Pd/C for hydrogenation) improve intermediate formation. Solvent systems like dichloromethane/ethyl acetate (1:1) enhance crystallization efficiency .

Q. How do substituent variations impact hydrogen-bonding patterns and solubility?

  • Electron-withdrawing groups (e.g., –Cl) increase hydrogen-bond acceptor strength, while methoxy (–OCH₃) groups enhance lipophilicity. These modifications are analyzed via IR spectroscopy and Hansen solubility parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide

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